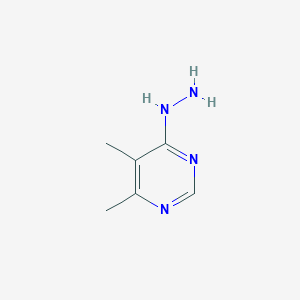

4-Hydrazinyl-5,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5,6-dimethylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-5(2)8-3-9-6(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHQTUYOFRUPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the chemical synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] Hydrazinyl-substituted pyrimidines, in particular, serve as valuable precursors and key intermediates in the synthesis of more complex molecules with therapeutic potential.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process. This process begins with the synthesis of the pyrimidine core, followed by chlorination, and finally, the introduction of the hydrazinyl group.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-5,6-dimethylpyrimidine

The initial step involves the condensation of a suitable diketone with urea or a related compound to form the pyrimidine ring.

-

Reaction: Acetylacetone is reacted with urea in the presence of an acid catalyst to yield 4-hydroxy-5,6-dimethylpyrimidine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (1.0 mol) in ethanol.

-

To this solution, add acetylacetone (1.05 mol).

-

Slowly add concentrated sulfuric acid (0.7-0.8 mol) dropwise while maintaining the temperature between 40-50°C.

-

After the addition is complete, reflux the mixture for 1-3 hours.

-

Cool the reaction mixture, which will result in the precipitation of 4-hydroxy-5,6-dimethylpyrimidine sulfate.

-

Isolate the precipitate by filtration.

-

Neutralize the sulfate salt with an alkali solution (e.g., sodium hydroxide) to obtain 4-hydroxy-5,6-dimethylpyrimidine, which can be purified by recrystallization.[4]

-

Step 2: Synthesis of 4-chloro-5,6-dimethylpyrimidine

The hydroxyl group of the pyrimidine is then replaced with a chlorine atom using a suitable chlorinating agent.

-

Reaction: 4-hydroxy-5,6-dimethylpyrimidine is chlorinated using phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a flask equipped with a reflux condenser, suspend 4-hydroxy-5,6-dimethylpyrimidine (1.0 mol) in phosphorus oxychloride (5-10 mol).

-

Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., ammonia or sodium carbonate) to a pH of 4-5 to precipitate the product.[5]

-

Filter the crude 4-chloro-5,6-dimethylpyrimidine, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

-

Step 3:

The final step is the nucleophilic substitution of the chlorine atom with a hydrazinyl group.

-

Reaction: 4-chloro-5,6-dimethylpyrimidine is reacted with hydrazine hydrate.

-

Procedure:

-

Dissolve 4-chloro-5,6-dimethylpyrimidine (1.0 mol) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.0-1.5 mol) to the solution.

-

Heat the reaction mixture under reflux for 2-3 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry to obtain this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Molar Ratio (Precursor:Reagent) | Solvent | Reaction Time | Temperature | Approximate Yield |

| 1 | Urea, Acetylacetone | 1:1.05 | Ethanol | 1-3 hours | Reflux | 85-95%[4] |

| 2 | 4-hydroxy-5,6-dimethylpyrimidine, POCl₃ | 1:5-10 | Neat | 2-4 hours | Reflux | 60-70% |

| 3 | 4-chloro-5,6-dimethylpyrimidine, Hydrazine Hydrate | 1:1.2 | Ethanol | 2-3 hours | Reflux | 70-80% |

Potential Biological Activity and Signaling Pathway

Hydrazinylpyrimidine derivatives have been investigated for their potential as anticancer agents.[1][3] Some of these compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, certain pyrimidine hydrazone derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[1] Inhibition of the FAK signaling pathway can lead to reduced tumor growth and metastasis.

Caption: Simplified FAK signaling pathway and potential inhibition by a this compound derivative.

This diagram illustrates how the binding of the extracellular matrix to integrins can activate FAK, leading to a signaling cascade that promotes cell proliferation and migration.[1] A derivative of this compound could potentially inhibit FAK, thereby blocking these downstream effects and exhibiting anticancer activity.[1]

References

- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]

- 5. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrazinyl-dimethylpyrimidines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of hydrazinyl-dimethylpyrimidine isomers, with a primary focus on the more extensively documented 2-hydrazinyl-4,6-dimethylpyrimidine and a summary of the available information on the requested 4-hydrazinyl-5,6-dimethylpyrimidine . Due to a significant disparity in publicly available data, this document emphasizes the properties, synthesis, and potential applications of the 2-hydrazinyl isomer, while also postulating a synthetic pathway for the 4-hydrazinyl isomer based on established pyrimidine chemistry. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing key data, experimental protocols, and workflow visualizations to facilitate further investigation and application of these compounds.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a hydrazinyl group to the pyrimidine scaffold can significantly modulate its chemical reactivity and biological profile, making hydrazinyl-pyrimidines attractive targets for novel drug design.

This guide addresses two specific isomers: this compound and 2-hydrazinyl-4,6-dimethylpyrimidine. A notable discrepancy exists in the volume of scientific literature for these two compounds. While 2-hydrazinyl-4,6-dimethylpyrimidine is a well-documented intermediate in various chemical syntheses, data on this compound is sparse. This document aims to consolidate the existing knowledge on both molecules to aid researchers in their scientific endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of both isomers is presented below. All quantitative data has been organized for clarity and ease of comparison.

This compound

Publicly available experimental data for this isomer is limited. The information below is based on supplier specifications and computational predictions.

| Property | Value | Source |

| CAS Number | 69142-11-6 | Commercial Supplier[1] |

| Molecular Formula | C₆H₁₀N₄ | Calculated |

| Molecular Weight | 138.17 g/mol | Calculated |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

2-hydrazinyl-4,6-dimethylpyrimidine

This isomer is more thoroughly characterized in the scientific literature.

| Property | Value | Source |

| CAS Number | 23906-13-0 | PubChem[2] |

| Molecular Formula | C₆H₁₀N₄ | PubChem[2] |

| Molecular Weight | 138.17 g/mol | PubChem[2] |

| Appearance | White crystalline powder | ChemBK[3] |

| Melting Point | 165 °C | Guidechem[2] |

| Boiling Point | 312.8 °C at 760 mmHg | Guidechem[2] |

| Solubility | Slightly soluble in water; soluble in acid, alcohol, and ether. | ChemBK[3] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of these compounds.

This compound

No experimental spectral data for this isomer was found in the public domain. Researchers are encouraged to perform standard analytical techniques (NMR, IR, MS) upon synthesis to fully characterize this compound.

2-hydrazinyl-4,6-dimethylpyrimidine

| Technique | Data | Source |

| ¹H NMR | Spectra available, but specific peak assignments are not detailed in the provided search results. A typical spectrum would show signals for the methyl protons, the pyrimidine ring proton, and the hydrazinyl protons. | PubChem[4] |

| ¹³C NMR | Data not explicitly detailed in search results. Expected signals would correspond to the two methyl carbons, the three distinct pyrimidine ring carbons, and potentially a signal for the carbon attached to the hydrazinyl group. | - |

| FTIR | KBr-Pellet spectrum available. Expected characteristic peaks would include N-H stretching for the hydrazine group, C-H stretching for the methyl and aromatic groups, and C=N and C=C stretching for the pyrimidine ring. | PubChem[4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z = 138. A significant fragment is observed at m/z = 109. | PubChem[4] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these compounds.

Proposed Synthesis of this compound

Due to the lack of a published synthesis protocol for this compound, a plausible synthetic route is proposed based on the known reactivity of chloropyrimidines. The key precursor, 4-chloro-5,6-dimethylpyrimidine, would first need to be synthesized.

Step 1: Synthesis of 4-hydroxy-5,6-dimethylpyrimidine A common method for the synthesis of the pyrimidine core is the condensation of an appropriate β-dicarbonyl compound with urea or a related derivative.

Step 2: Chlorination of 4-hydroxy-5,6-dimethylpyrimidine The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Hydrazinolysis of 4-chloro-5,6-dimethylpyrimidine The target compound can then be obtained by the reaction of the chlorinated intermediate with hydrazine hydrate.

Caption: Proposed synthetic pathway for this compound.

Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine

A documented method for the synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine monohydrate.[2]

Materials:

-

2-chloro-4,6-dimethylpyrimidine (14.0 mmol)

-

Hydrazine monohydrate (21.0 mmol)

-

Ethanol (5 mL)

-

Methanol (for washing)

Procedure:

-

Dissolve 2-chloro-4,6-dimethylpyrimidine (2 g, 14.0 mmol) in ethanol (5 mL).

-

To this solution, add hydrazine monohydrate (1.02 mL, 21.0 mmol).

-

Allow the mixture to stir at room temperature for 2 hours.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the collected precipitate with methanol.

-

Dry the solid in a stream of air to yield 2-hydrazinyl-4,6-dimethylpyrimidine as a white solid.

Caption: Experimental workflow for the synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of pyrimidine derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., Colo320)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Culture the selected cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare various concentrations of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24-48 hours).

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: General workflow for an MTT-based cytotoxicity assay.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the broader class of pyrimidine and hydrazinopyrimidine derivatives has shown significant promise in drug discovery.

-

Anticancer Activity: Many pyrimidine analogs exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or interference with DNA replication.

-

Antimicrobial Activity: The pyrimidine scaffold is present in several antimicrobial agents. Hydrazinylpyrimidine derivatives have also been explored for their antibacterial and antifungal properties.

-

Enzyme Inhibition: The nitrogen-rich structure of these compounds makes them suitable candidates for interacting with the active sites of various enzymes, including kinases, which are important targets in cancer therapy.

The hydrazinyl group in these molecules serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Conclusion

This technical guide has consolidated the available information on this compound and its more studied isomer, 2-hydrazinyl-4,6-dimethylpyrimidine. While a significant information gap exists for the 4-hydrazinyl derivative, this document provides a foundational understanding of its potential properties and a proposed synthetic strategy. The detailed data and protocols for the 2-hydrazinyl isomer offer a solid starting point for researchers interested in this class of compounds. The provided workflows and experimental details are intended to facilitate further research and development in the promising field of pyrimidine-based therapeutics. Future work should focus on the synthesis and thorough characterization of this compound to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to 4-Hydrazinyl-5,6-dimethylpyrimidine: Synthesis, Structural Analysis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Hydrazinyl-5,6-dimethylpyrimidine (CAS No: 69142-11-6). Due to the limited availability of direct experimental data for this specific molecule, this document combines known information with established principles and data from analogous pyrimidine derivatives to present a predictive yet thorough analysis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this compound in medicinal chemistry and materials science.

Compound Profile and Synthesis

This compound belongs to the class of hydrazinylpyrimidines, which are important precursors and building blocks in the synthesis of a wide range of biologically active heterocyclic systems. The introduction of a hydrazinyl group to the pyrimidine core offers a reactive site for further molecular elaboration.

Predicted Physicochemical Properties

A summary of the basic properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 69142-11-6 | [BLD Pharm] |

| Molecular Formula | C₆H₁₀N₄ | Inferred |

| Molecular Weight | 138.17 g/mol | Inferred |

| SMILES Code | CC1=C(C)C(NN)=NC=N1 | [BLD Pharm] |

Proposed Synthesis Pathway

The most plausible and commonly employed method for the synthesis of hydrazinylpyrimidines is through the nucleophilic aromatic substitution of a corresponding chloropyrimidine with hydrazine hydrate.[1] The proposed reaction for this compound involves the treatment of 4-chloro-5,6-dimethylpyrimidine with hydrazine hydrate, typically in an alcoholic solvent.

Structural Analysis and Characterization Data

The characterization of this compound would rely on standard spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, the following sections provide predicted data based on the analysis of similar pyrimidine derivatives.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts for ¹H and ¹³C NMR are presented below. These predictions are based on known data for 2-amino-4,6-dimethylpyrimidine and other related structures.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 8.1 - 8.3 | Singlet | 1H | Pyrimidine C2-H |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | |

| ~ 3.5 - 4.0 | Broad Singlet | 1H | -NH- | |

| ~ 2.2 - 2.4 | Singlet | 3H | C5-CH₃ | |

| ~ 2.1 - 2.3 | Singlet | 3H | C6-CH₃ | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | ~ 160 - 165 | C4 (C-NHNH₂) | ||

| ~ 158 - 162 | C6 | |||

| ~ 150 - 155 | C2 | |||

| ~ 115 - 120 | C5 | |||

| ~ 20 - 25 | C6-CH₃ | |||

| ~ 15 - 20 | C5-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic vibrational frequencies for this compound are listed below, based on typical values for hydrazines and pyrimidine rings.[6][7]

Table 2: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretching (Asymmetric) | Hydrazinyl (-NH₂) |

| 3250 - 3150 | N-H Stretching (Symmetric) | Hydrazinyl (-NH₂) |

| 3100 - 3000 | C-H Stretching (Aromatic) | Pyrimidine Ring |

| 2980 - 2850 | C-H Stretching (Aliphatic) | Methyl (-CH₃) |

| 1650 - 1550 | C=N and C=C Stretching | Pyrimidine Ring |

| 1620 - 1580 | N-H Bending (Scissoring) | Hydrazinyl (-NH₂) |

| 1480 - 1420 | C-H Bending (Asymmetric) | Methyl (-CH₃) |

| 1380 - 1360 | C-H Bending (Symmetric) | Methyl (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

| m/z (mass-to-charge) | Interpretation |

| 138 | [M]⁺, Molecular Ion Peak |

| 123 | [M - NH]⁺, Loss of an imino group |

| 109 | [M - N₂H₃]⁺, Loss of the hydrazinyl radical |

| 95 | Subsequent fragmentation of the pyrimidine ring |

Experimental Protocols

This section provides detailed, generalized methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is a general procedure for the synthesis of hydrazinylpyrimidines and should be adapted and optimized for the specific target molecule.[1][8][9]

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5,6-dimethylpyrimidine (1.0 eq).

-

Solvent Addition: Add ethanol (10-15 mL per gram of chloropyrimidine) to the flask.

-

Reagent Addition: While stirring, add hydrazine hydrate (85% solution, 3.0-5.0 eq) dropwise to the mixture. The addition may be mildly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Characterization Methods

The following are standard protocols for the spectroscopic analysis of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 MHz or higher spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: The FTIR spectrum would be recorded using a KBr pellet method on an FTIR spectrometer. The spectrum would be scanned in the range of 4000-400 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe.[10]

Conclusion

This technical guide provides a predictive but comprehensive framework for the synthesis and structural characterization of this compound. The proposed synthetic route via nucleophilic substitution is a robust and well-established method for this class of compounds. The tabulated spectral data, while predictive, offer a reliable baseline for researchers to confirm the identity and purity of the synthesized molecule. Further experimental work is necessary to validate these predictions and fully explore the chemical reactivity and potential applications of this promising heterocyclic building block.

References

- 1. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: 4-Hydrazinyl-5,6-dimethylpyrimidine

CAS Number: 69142-11-6

This document provides a comprehensive technical overview of 4-hydrazinyl-5,6-dimethylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic research. Due to the limited availability of specific experimental data for this exact isomer, this guide also incorporates information from closely related pyrimidine-hydrazone derivatives to provide a broader context for its potential properties and applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the fundamental properties can be calculated or inferred. The data presented below is a combination of available information and computed values for its isomer, 2-hydrazinyl-4,6-dimethylpyrimidine, which serves as a close reference.

| Property | Value | Notes / Source |

| CAS Number | 69142-11-6 | For this compound |

| Molecular Formula | C₆H₁₀N₄ | - |

| Molecular Weight | 138.17 g/mol | Computed for C₆H₁₀N₄ |

| IUPAC Name | This compound | - |

| Appearance | Solid (predicted) | Based on analogous compounds |

| Melting Point | 165 °C | Experimental data for isomer 2-hydrazinyl-4,6-dimethylpyrimidine |

Synthesis and Experimental Protocols

Hydrazinyl-pyrimidines are typically synthesized via nucleophilic substitution of a suitable leaving group (such as a halogen) on the pyrimidine ring with hydrazine. A plausible and common synthetic pathway for this compound involves the hydrazinolysis of 4-chloro-5,6-dimethylpyrimidine.

General Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is a representative method for the synthesis of hydrazinyl-pyrimidines and should be adapted and optimized for the specific synthesis of the target compound.

-

Reaction Setup: A mixture of 4-chloro-5,6-dimethylpyrimidine (1 equivalent) and an excess of hydrazine hydrate (e.g., 3-5 equivalents) is prepared in a suitable solvent, such as ethanol or isopropanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solvent can be removed under reduced pressure.

-

Purification: The resulting solid is filtered, washed with cold water or ethanol to remove excess hydrazine and other impurities, and then dried.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the hydrazone moiety (-NHN=CH-) is a well-established pharmacophore. Pyrimidine-hydrazone derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] This suggests that this compound is a valuable intermediate for the synthesis of biologically active compounds.

The hydrazinyl group is highly reactive and can readily condense with various aldehydes and ketones to form a diverse library of pyrimidine-hydrazone Schiff bases.[2] These derivatives have been investigated for several therapeutic applications.

Potential Therapeutic Areas for Derivatives:

-

Antimicrobial Activity: Hydrazone derivatives have shown significant potential as antibacterial and antifungal agents.[5]

-

Anticancer Activity: Many pyrimidine-based compounds and hydrazones are evaluated for their antiproliferative effects against various cancer cell lines.[6]

-

Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in numerous compounds synthesized for their anti-inflammatory and pain-relief properties.[4]

-

Anticonvulsant Activity: Certain hydrazone derivatives have been identified as potential anticonvulsant agents.[3][4]

The diverse biological activities of related hydrazone compounds are summarized in the table below.

| Biological Activity | Compound Class / Example | Reference |

| Antimicrobial | Hydrazide-hydrazones of 4-fluorobenzoic acid | Showed activity against S. aureus and E. coli.[3] |

| Antitubercular | Isonicotinoyl hydrazones | Well-known class of antitubercular agents.[3] |

| Anticancer | Hydrazide-hydrazone derivatives | Evaluated against breast, lung, and CNS cancer cell lines, with many showing high inhibitory effects.[6] |

| Anti-inflammatory | Hydrazone derivatives of quinoxalinone | Reported to possess significant anti-inflammatory activity.[4] |

| Anticonvulsant | Acetylhydrazones and (2-oxobenzoxazoline-3-yl)acetohydrazide hydrazones | Provided good protection against convulsions in preclinical models.[3] |

Given this context, this compound serves as a key building block for developing novel therapeutic agents in these areas. Further research involving the synthesis of its derivatives and subsequent biological screening is warranted to explore its full potential.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-hydrazinyl-5,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | Pyrimidine H-2 |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.9 | br s | 1H | -NH- |

| ~2.3 | s | 3H | 5-CH₃ |

| ~2.2 | s | 3H | 6-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 |

| ~160 | C-6 |

| ~155 | C-2 |

| ~115 | C-5 |

| ~20 | 6-CH₃ |

| ~15 | 5-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium, Broad | N-H stretching (hydrazinyl group) |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (methyl groups) |

| ~1620 | Strong | C=N stretching (pyrimidine ring) |

| ~1580 | Strong | N-H bending (hydrazinyl group) |

| ~1450 | Medium | C-H bending (methyl groups) |

| ~850 | Medium | C-H out-of-plane bending |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 60 | [M - NH]⁺ |

| 109 | 40 | [M - N₂H₃]⁺ |

| 95 | 30 | [M - CH₃CN]⁺ |

| 67 | 50 | [C₄H₅N]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of 4-hydrazinyl-5,6-dimethylpyrimidine would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2] For ¹³C NMR, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm proton-proton and proton-carbon correlations, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a common technique.[3] Approximately 1-2 mg of the finely ground compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3] The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4] The FT-IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of the pure KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6] A detector then measures the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[6]

Workflow and Data Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques for the characterization of a chemical compound like this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Hydrazinyl Group in 4-Hydrazinyl-5,6-dimethylpyrimidine: A Gateway to Fused Heterocyclic Systems of Pharmacological Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazinyl group, when attached to a pyrimidine scaffold, serves as a versatile functional handle for the synthesis of a diverse array of fused heterocyclic compounds. This technical guide focuses on the reactivity of the hydrazinyl moiety in 4-hydrazinyl-5,6-dimethylpyrimidine, a key building block in the development of novel therapeutic agents. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide will draw upon the well-documented reactivity of closely related hydrazinylpyrimidines to provide a comprehensive overview of its synthetic potential. The primary reaction pathway discussed is the cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in drug discovery, particularly in the field of oncology. This guide will present generalized experimental protocols, representative data, and a conceptual framework for the logical workflow of synthesizing and evaluating such compounds.

Introduction

The pyrimidine ring is a fundamental structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a hydrazinyl group at the 4-position of 5,6-dimethylpyrimidine significantly enhances its synthetic utility, providing a nucleophilic center for the construction of fused ring systems. Of particular importance is the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as purine isosteres and have been extensively investigated for their therapeutic potential, notably as kinase inhibitors in cancer therapy.[1] The dimethyl substitution on the pyrimidine ring can influence the molecule's solubility, lipophilicity, and interaction with biological targets.

Core Reactivity: Cyclocondensation with 1,3-Dicarbonyl Compounds

The primary and most synthetically valuable reaction of this compound is its condensation with 1,3-dicarbonyl compounds. This reaction proceeds through a two-step sequence: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with concomitant dehydration to afford the stable pyrazolo[3,4-d]pyrimidine ring system.

A generalized reaction scheme is presented below:

Caption: Generalized reaction workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

The nature of the R1, R2, and R3 substituents on the 1,3-dicarbonyl compound allows for the introduction of chemical diversity into the final pyrazolopyrimidine product, which is crucial for structure-activity relationship (SAR) studies in drug development.

Experimental Protocols

General Procedure for the Synthesis of 4,5-Dimethyl-pyrazolo[3,4-d]pyrimidines

Materials:

-

This compound

-

Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., a few drops of mineral acid)

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the 1,3-dicarbonyl compound (1.0-1.2 eq).

-

If required, add a catalytic amount of acid (e.g., HCl, H₂SO₄).

-

The reaction mixture is then heated to reflux for a period of 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

The workflow for this synthesis is illustrated in the following diagram:

References

Potential Derivatives of 4-Hydrazinyl-5,6-dimethylpyrimidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a hydrazinyl group at the 4-position of the 5,6-dimethylpyrimidine nucleus offers a versatile platform for the synthesis of a diverse array of derivatives. This technical guide explores the synthesis of the core intermediate, 4-hydrazinyl-5,6-dimethylpyrimidine, and details the potential for derivatization through the reactive hydrazinyl moiety. Key reaction pathways, including the formation of hydrazones, pyrazoles, and pyrazolopyrimidines, are presented with detailed experimental protocols. Furthermore, this document summarizes the promising biological activities of related pyrimidine derivatives, with a focus on their potential as anticancer and antimicrobial agents, supported by available quantitative data. This guide serves as a comprehensive resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The structural resemblance of the pyrimidine ring to the nucleobases of DNA and RNA allows for its interaction with various biological targets. The incorporation of a hydrazinyl functional group introduces a reactive handle for a multitude of chemical transformations, leading to the generation of diverse molecular architectures with the potential for novel biological activities.[3]

This guide focuses on the potential of this compound as a key building block for the synthesis of new chemical entities. The strategic placement of the dimethyl groups at the 5 and 6 positions can influence the molecule's lipophilicity and steric profile, potentially enhancing its pharmacological properties.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a crucial first step in the exploration of its derivatives. A common and effective method involves a two-step process starting from a readily available precursor, such as a hydroxypyrimidine or a thiopyrimidine, which is first converted to a 4-chloropyrimidine intermediate. This activated intermediate is then subjected to nucleophilic substitution with hydrazine hydrate.

Synthesis of 4-Chloro-5,6-dimethylpyrimidine

A potential synthetic route to the key chloro intermediate can be adapted from established procedures for analogous pyrimidines.

Experimental Protocol (Hypothetical, based on similar syntheses):

-

To a stirred solution of 4-hydroxy-5,6-dimethylpyrimidine (1 equivalent) in phosphorus oxychloride (5-10 equivalents), a catalytic amount of dimethylformamide is added.

-

The reaction mixture is heated at reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting aqueous solution is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.

-

The solid product is collected by filtration, washed with cold water, and dried to yield 4-chloro-5,6-dimethylpyrimidine.

Synthesis of this compound

The conversion of the 4-chloro intermediate to the desired hydrazinylpyrimidine is typically a straightforward nucleophilic substitution.

Experimental Protocol:

A mixture of 4-chloro-5,6-dimethylpyrimidine (1 equivalent) and hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or isopropanol is heated at reflux.[4] The reaction progress is monitored by TLC. After completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.[4]

Potential Derivatives of this compound

The presence of the nucleophilic hydrazinyl group in this compound opens up numerous possibilities for derivatization.

Hydrazone Derivatives

One of the most common reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[3] These derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[1][5]

Experimental Protocol for Hydrazone Synthesis:

-

To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, the desired aldehyde or ketone (1.1 equivalents) is added.

-

A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.

-

The mixture is stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration.

-

The product can be purified by recrystallization from a suitable solvent.

Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles, another important class of heterocyclic compounds with diverse pharmacological properties.[6]

Experimental Protocol for Pyrazole Synthesis:

-

A mixture of 2-hydrazino-4,6-dimethylpyrimidine and a trifluoromethyl-β-diketone is reacted under different conditions (neutral or acidic).[7][8]

-

In neutral conditions, the reaction can lead to the formation of 5-hydroxy-5-trifluoromethylpyrazolines.[7][8]

-

In the presence of a few drops of sulfuric acid, a change in regioselectivity is observed, leading to the formation of the corresponding regioisomeric 5-trifluoromethylpyrazoles.[7][8]

-

The reaction mixture is typically stirred in a suitable solvent like ethanol at room temperature or with heating.

-

The product is isolated by filtration and can be purified by recrystallization.

Pyrazolo[3,4-d]pyrimidine Derivatives

Intramolecular cyclization or reaction with suitable reagents can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known purine bioisosteres and often exhibit significant biological activity.[9]

Experimental Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:

A potential route involves the reaction of a hydrazone derivative of 6-hydrazinyluracil with dimethylformamide-dimethylacetal (DMF-DMA).[10] A similar strategy could be envisioned for derivatives of this compound.

-

A solution of the appropriate hydrazone derivative in DMF-DMA is heated under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Biological Activities of Related Pyrimidine Derivatives

While specific biological data for derivatives of this compound is limited in the public domain, the broader class of pyrimidine and hydrazone derivatives has been extensively studied, revealing a wide range of promising biological activities.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[11] For instance, certain hydrazinopyrimidine-5-carbonitrile derivatives have shown inhibitory effects on the growth of various human cancer cell lines at concentrations ranging from 10⁻⁵ M to 10⁻⁷ M.[1] Similarly, some novel pyrimido[5,4-e][1][11][12]triazine and pyrazolopyrimidine derivatives have been evaluated for their in vitro anticancer activity against human lung carcinoma (A549), with some compounds showing high efficacy.[10]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 / Activity | Reference |

| Hydrazinopyrimidine-5-carbonitriles | Various Human Cancers | 10⁻⁵ M to 10⁻⁷ M | [1] |

| Pyrimido[5,4-e][1][11][12]triazines | Human Lung Carcinoma (A549) | Good | [10] |

| Pyrazolopyrimidines | Human Lung Carcinoma (A549) | Good | [10] |

| Indazol-pyrimidine derivatives | MCF-7 | IC50: 1.629 - 4.798 µM | [13] |

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Hydrazone derivatives, in particular, have shown significant antibacterial and antifungal properties.[5][14] For example, novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have been synthesized and evaluated for their antimicrobial activity, with some derivatives showing very high activity against Mycobacterium luteum (MIC 3.9 µg/mL).[14]

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound Class | Microorganism | MIC / Activity | Reference |

| Pyridine-1,2,4-triazole-3-thione-hydrazones | Mycobacterium luteum | 3.9 µg/mL | [14] |

| Pyridine-1,2,4-triazole-3-thione-hydrazones | Candida tenuis | 0.9 µg/mL | [14] |

Visualizations

Synthetic Pathways

Caption: General synthetic routes to this compound and its derivatives.

Potential Derivatization Workflow

Caption: Workflow for the synthesis, derivatization, and biological evaluation.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the hydrazinyl group allow for the creation of a wide range of derivatives, including hydrazones, pyrazoles, and fused heterocyclic systems. The established biological potential of related pyrimidine and hydrazone compounds, particularly in the areas of oncology and infectious diseases, strongly suggests that derivatives of this core structure are worthy of further investigation. This guide provides a foundational framework for researchers to explore the chemical space around this compound and to unlock its potential in drug discovery.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4262122A - Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-hydrazinyl-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydrazinyl-5,6-dimethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also includes information on a closely related isomer, 2-hydrazino-4,6-dimethylpyrimidine, to provide valuable context for researchers. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a discussion of the broader biological context of hydrazinopyrimidine derivatives.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and play crucial roles in various biological processes. The introduction of a hydrazinyl group to the pyrimidine scaffold creates a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Understanding the solubility of this compound in different solvents is a critical first step in its development as a potential drug candidate, as solubility significantly impacts bioavailability, formulation, and efficacy.

Solubility Data

Disclaimer: The following data pertains to the isomer 2-hydrazino-4,6-dimethylpyrimidine and should be used as an estimation for this compound with caution. Experimental verification of the solubility of this compound is highly recommended.

Table 1: Qualitative and Predicted Solubility of 2-hydrazino-4,6-dimethylpyrimidine

| Solvent | Qualitative Solubility[1] | Predicted Aqueous Solubility (mg/L) |

| Water | Slightly soluble | 81835.7[2] |

| Acid | Soluble | - |

| Alcohol | Soluble | - |

| Ether | Soluble | - |

The predicted high aqueous solubility of the 2-hydrazino isomer suggests that this compound may also exhibit favorable solubility in polar solvents. The "soluble" classification in acid, alcohol, and ether indicates its potential for dissolution in both protic and aprotic organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development. The following are detailed methodologies for two commonly employed techniques for determining the solubility of solid compounds.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a series of vials each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be strictly controlled (e.g., 25 °C or 37 °C).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. This can be achieved by centrifugation followed by pipetting, or by filtration through a syringe filter (e.g., 0.22 µm pore size) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.

-

-

Sample Collection and Weighing:

-

After phase separation (centrifugation or filtration), accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

-

Evaporation:

-

Carefully evaporate the solvent from the dish using a gentle heat source, such as a water bath or a controlled oven, to avoid spattering.

-

-

Drying and Weighing:

-

Once the solvent has evaporated, dry the residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Record the final mass of the dish with the dry residue.

-

-

Calculation:

-

The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Potential Workflow and Signaling Pathway Context

While specific signaling pathways for this compound are not yet defined in the literature, its synthesis and potential biological activities can be contextualized within established workflows and pathways relevant to medicinal chemistry.

Synthesis Workflow

The synthesis of this compound would likely follow a multi-step process common in heterocyclic chemistry. A plausible synthetic route can be visualized as a workflow.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity Context: Potential Signaling Pathway Interactions

Hydrazinopyrimidine derivatives have been investigated for a range of biological activities, including as potential inhibitors of signaling pathways implicated in diseases such as cancer. For instance, pyrimidine derivatives are known to target various kinases, which are key components of many signaling cascades. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

References

An In-Depth Technical Guide on the Thermogravimetric Analysis of 4-hydrazinyl-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a crucial analytical technique in the pharmaceutical sciences, providing valuable insights into the thermal stability, decomposition kinetics, and composition of drug substances and excipients.[1][2] For pyrimidine derivatives, a class of heterocyclic compounds with broad pharmacological applications, TGA is instrumental in determining their suitability for various formulation and storage conditions.[3][4][5] 4-hydrazinyl-5,6-dimethylpyrimidine, as a substituted pyrimidine, is of interest to drug development professionals for its potential biological activities. Understanding its thermal properties is a critical step in its development pathway.

This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and representative data based on analogous compounds.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-step process, influenced by the nature of its functional groups: the pyrimidine core, the hydrazinyl substituent, and the methyl groups. The hydrazinyl group is expected to be the initial site of thermal degradation, followed by the decomposition of the pyrimidine ring. The presence of methyl groups may also influence the decomposition profile.[1]

The decomposition process for pyrimidine derivatives can occur in single or multiple steps, depending on the nature and position of the substituents on the pyrimidine ring.[1] For some substituted pyrimidines, the degradation process is a single-step event, while for others, it occurs in multiple stages.[1]

Experimental Protocol: Thermogravimetric Analysis

The following protocol outlines a standard procedure for the thermogravimetric analysis of a solid organic compound like this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of controlled heating rates, precise temperature measurement, and accurate weight measurement.

3.2. Sample Preparation

-

Ensure the sample of this compound is pure and dry.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).[6]

3.3. TGA Instrument Setup and Measurement

-

Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1][2]

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[1]

-

-

Data Collection: Record the sample weight as a function of temperature.

3.4. Data Analysis

-

Plot the percentage weight loss versus temperature to obtain the TGA curve (thermogram).

-

Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage weight loss for each step.

-

The derivative of the TGA curve (DTG curve) can be plotted to better visualize the temperatures of maximum weight loss for each decomposition stage.

Diagram 1: General Experimental Workflow for TGA

Caption: A flowchart illustrating the key steps in performing thermogravimetric analysis.

Representative Data

The following tables summarize hypothetical TGA data for this compound, based on the thermal behavior of other substituted pyrimidine derivatives reported in the literature.[1]

Table 1: Predicted Thermal Decomposition Stages

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Lost Moiety |

| 1 | 150 - 250 | ~20% | Hydrazinyl group (N₂H₃) and fragmentation |

| 2 | 250 - 400 | ~45% | Cleavage of the pyrimidine ring |

| 3 | > 400 | ~15% | Further degradation of organic fragments |

| Residual Mass | > 600 | ~20% | Char residue |

Table 2: Key Thermal Stability Parameters (Hypothetical)

| Parameter | Value (°C) | Description |

| T_onset | ~150 | Temperature at which significant weight loss begins. |

| T_peak1 | ~220 | Temperature of maximum rate of weight loss for the first stage. |

| T_peak2 | ~350 | Temperature of maximum rate of weight loss for the second stage. |

| T_endset | ~600 | Temperature at which major weight loss ceases. |

Synthesis of this compound

A definitive, detailed synthesis protocol for this compound was not identified in the surveyed literature. However, a general approach for the synthesis of hydrazinyl pyrimidines involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine ring with hydrazine hydrate. The starting material would likely be a 4-chloro-5,6-dimethylpyrimidine.

Diagram 2: Conceptual Synthesis Pathway

Caption: A conceptual diagram of a likely synthesis route for the title compound.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for professionals in drug development and related scientific fields. While specific experimental data for this compound is pending, the provided protocols and representative data based on analogous pyrimidine derivatives offer a strong starting point for its thermal characterization. The thermal stability data obtained from TGA is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential pharmaceutical products containing this active moiety. It is strongly recommended that experimental TGA be performed on a pure sample of this compound to confirm its precise thermal decomposition profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epfl.ch [epfl.ch]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles using 4-hydrazinyl-5,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole derivatives utilizing 4-hydrazinyl-5,6-dimethylpyrimidine as a key building block. The protocols detailed below are based on established methodologies for the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, offering a versatile route to a variety of substituted pyrazoles with potential applications in medicinal chemistry and drug discovery.

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The synthesis of pyrazole-containing compounds is a crucial step in the development of new therapeutic agents. One of the most common and effective methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This document focuses on the application of this compound as the hydrazine component, which allows for the introduction of a substituted pyrimidine moiety into the final pyrazole structure. The pyrimidine ring is also a well-known pharmacophore, and its combination with a pyrazole nucleus can lead to novel compounds with enhanced biological activity.

General Reaction Scheme

The fundamental reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to yield the corresponding 1-(5,6-dimethylpyrimidin-4-yl)-pyrazole derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: General reaction for the synthesis of 1-(5,6-dimethylpyrimidin-4-yl)-pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidine from Acetylacetone

This protocol describes the synthesis of a dimethyl-substituted pyrazole derivative.

Materials:

-

This compound

-

Acetylacetone (pentane-2,4-dione)

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of ethanol.

-

Add 11 mmol (1.1 equivalents) of acetylacetone to the solution.

-

(Optional) Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidine.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of 1-(5,6-dimethylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-ol from Ethyl Acetoacetate

This protocol outlines the synthesis of a pyrazolone derivative, which can exist in tautomeric forms.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Sodium ethoxide solution (optional, as catalyst)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

-

Add 11 mmol (1.1 equivalents) of ethyl acetoacetate to the solution.

-

(Optional) For base-catalyzed reaction, add a catalytic amount of sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent to yield pure 1-(5,6-dimethylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-ol.

-

Dry the final product under vacuum.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesized compounds based on analogous reactions.

Table 1: Reaction Conditions and Yields

| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |

| 1 | Acetylacetone | Acetic Acid (cat.) | Ethanol | 3 - 4 | 85 - 95 |

| 2 | Ethyl Acetoacetate | None or NaOEt (cat.) | Ethanol | 4 - 6 | 80 - 90 |

Table 2: Spectroscopic Data for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidine

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.3 (s, 3H, pyrazole-CH₃), ~2.5 (s, 3H, pyrimidine-CH₃), ~2.6 (s, 3H, pyrimidine-CH₃), ~2.7 (s, 3H, pyrazole-CH₃), ~6.0 (s, 1H, pyrazole-H), ~8.5 (s, 1H, pyrimidine-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (pyrazole-CH₃), ~15 (pyrazole-CH₃), ~22 (pyrimidine-CH₃), ~25 (pyrimidine-CH₃), ~110 (pyrazole-C4), ~142 (pyrazole-C5), ~150 (pyrazole-C3), ~120 (pyrimidine-C5), ~158 (pyrimidine-C4), ~160 (pyrimidine-C6), ~163 (pyrimidine-C2) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₄N₄ |

| IR (KBr) | ν (cm⁻¹): ~3000-2900 (C-H), ~1600 (C=N), ~1550 (C=C) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole derivatives from this compound.

Caption: Workflow for the synthesis and analysis of pyrazole derivatives.

Signaling Pathway Diagram (Hypothetical)

Many pyrazole derivatives are known to be kinase inhibitors. The synthesized 1-(5,6-dimethylpyrimidin-4-yl)-pyrazole derivatives could potentially act as inhibitors of signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a synthesized pyrazole derivative.

Conclusion

The use of this compound in pyrazole synthesis provides a straightforward and efficient method for the preparation of novel heterocyclic compounds. The resulting 1-(5,6-dimethylpyrimidin-4-yl)-pyrazole derivatives are promising candidates for further investigation in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in this field.

Application of 4-hydrazinyl-5,6-dimethylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydrazinyl-5,6-dimethylpyrimidine is a versatile heterocyclic building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This fused heterocyclic system is of significant interest due to its structural analogy to purines, allowing its derivatives to interact with a wide range of biological targets. Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This document provides an overview of the applications of this compound in the development of novel therapeutic agents, complete with quantitative data, detailed experimental protocols, and pathway diagrams.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its facile conversion to the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with 1,3-dielectrophilic reagents, such as β-diketones or their equivalents. The resulting pyrazolo[1,5-a]pyrimidine core can be further functionalized at various positions to optimize biological activity, selectivity, and pharmacokinetic properties.

Anticancer Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. One of the key targets is Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a pivotal role in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest, thereby preventing the uncontrolled division of cancer cells.

Quantitative Data: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | HCT-116 (Colon) | 8.64 | [1][2] |

| 5a | HCT-116 (Colon) | 13.26 | [2] |

| 5c | HCT-116 (Colon) | 16.74 | [2] |

| 5b | HepG-2 (Liver) | 12.76 | [2] |

| 5a | HepG-2 (Liver) | 16.11 | [2] |

| 5c | HepG-2 (Liver) | 15.45 | [2] |

| 10e | MCF-7 (Breast) | 11 | [3] |

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been shown to be a promising framework for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as carbonic anhydrase, or the disruption of bacterial communication systems like quorum sensing and biofilm formation.

Quantitative Data: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a (pyrazole) | Gram-positive strains | 0.125 | [4] |

| 3a (pyrazole) | Gram-negative strains | 0.062 - 0.25 | [4] |

| 6 | S. aureus | 0.187 - 0.375 | [4] |

| 6 | E. faecalis | 0.187 - 0.375 | [4] |

| 6 | P. aeruginosa | 0.187 - 0.375 | [4] |

| 9a | Various isolates | 0.187 - 0.50 | [4] |

| 10a | Various isolates | 0.187 - 0.50 | [4] |

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the condensation of a hydrazinylpyrimidine with a β-diketone.[5][6]

Materials:

-

2-hydrazino-4,6-dimethylpyrimidine

-

Trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

-

Ethanol

-

Concentrated Sulfuric Acid (optional, for acidic conditions)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Neutral Conditions: a. In a round-bottom flask, dissolve 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) in ethanol (20 mL). b. Add the trifluoromethyl-β-diketone (1 mmol) to the solution. c. Stir the reaction mixture at room temperature or under reflux for 4-8 hours. d. Monitor the progress of the reaction by TLC. e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). g. Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

-